molecular formula H2O B7800089 Water-18O CAS No. 14797-71-8

Water-18O

Cat. No.: B7800089
CAS No.: 14797-71-8
M. Wt: 20.015 g/mol
InChI Key: XLYOFNOQVPJJNP-NJFSPNSNSA-N
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Description

Water-18O, also known as Oxygen-18 enriched water, is a compound where the oxygen atom in the water molecule is the isotope Oxygen-18. This isotope is a stable, naturally occurring variant of oxygen, which has 8 protons and 10 neutrons, compared to the more common Oxygen-16 which has 8 protons and 8 neutrons. This compound is used extensively in scientific research due to its unique properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Water-18O can be synthesized through various methods. One common method involves the reaction of hydrogen with Oxygen-18 gas in the presence of a catalyst such as platinum or palladium. This reaction typically occurs under controlled conditions to ensure high purity and yield of this compound .

Industrial Production Methods

Industrially, this compound is produced using cryogenic air separation technology. This method involves the separation of Oxygen-18 from other isotopes of oxygen using low-temperature distillation techniques. The enriched Oxygen-18 is then reacted with hydrogen to produce this compound. Companies like Taiyo Nippon Sanso have developed efficient processes to produce this compound at a large scale, ensuring a stable supply for various applications .

Chemical Reactions Analysis

Types of Reactions

Water-18O undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to trace the pathways and mechanisms of chemical processes.

Common Reagents and Conditions

In oxidation reactions, this compound can be used as a source of Oxygen-18 to label oxygen-containing products. For example, it can react with organic compounds in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide. In reduction reactions, this compound can be reduced to produce deuterium oxide (heavy water) when reacted with deuterium gas under specific conditions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For instance, in the production of fluorodeoxyglucose (FDG) for positron emission tomography (PET) scans, this compound is bombarded with hydrogen ions to produce Fluorine-18, which is then used to synthesize FDG .

Scientific Research Applications

Water-18O has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Water-18O exerts its effects is primarily through its incorporation into chemical and biological systems. In metabolic studies, this compound is ingested or injected into organisms, and its distribution and incorporation into various molecules are tracked using mass spectrometry or other analytical techniques. This allows researchers to study metabolic rates, energy expenditure, and other physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Deuterium Oxide (D2O):

    Tritium Oxide (T2O): Contains tritium, a radioactive isotope of hydrogen.

    Oxygen-17 Enriched Water (H2^17O): Contains the isotope Oxygen-17.

Uniqueness

Water-18O is unique due to its stable isotope Oxygen-18, which makes it particularly useful for non-radioactive tracing studies. Unlike Deuterium Oxide, which is used in nuclear reactors and some biological studies, this compound is primarily used in medical imaging and environmental studies. Its stability and non-radioactive nature make it safer and more versatile for a wide range of applications .

Properties

IUPAC Name

oxidane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H2O/h1H2/i1+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLYOFNOQVPJJNP-NJFSPNSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[18OH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40933267
Record name (~18~O)Water
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

20.015 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14314-42-2, 14797-71-8
Record name Water-18O
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14314-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Water O-18
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014314422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxygen, isotope of mass 18
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~18~O)Water
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40933267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WATER O-18
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QV8F8BYNJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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